molecular formula C7H9BrN2O B12219618 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B12219618
M. Wt: 217.06 g/mol
InChI Key: WBDCDCSOCNWESB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde typically involves the bromination of 1-isopropyl-1H-pyrazole-3-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring . The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, at low temperatures to prevent over-bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity on an industrial scale .

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its binding affinity and reactivity . The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

4-bromo-1-propan-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C7H9BrN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3

InChI Key

WBDCDCSOCNWESB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C=O)Br

Origin of Product

United States

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